molecular formula C11H13N3O B1490207 (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol CAS No. 2090265-34-0

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1490207
CAS No.: 2090265-34-0
M. Wt: 203.24 g/mol
InChI Key: ZNPCMEREXFXTCN-UHFFFAOYSA-N
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Description

(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol (CAS 2090265-34-0) is a high-purity chemical building block with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . This heterocyclic compound features a pyrazole core substituted with both an ethyl group and a pyridin-4-yl ring, functionalized with a methanol group . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry for constructing more complex molecules. The primary research value of this compound lies in the development of novel anti-inflammatory therapeutics. Heterocyclic compounds incorporating pyridine and pyrazole moieties, such as this one, have demonstrated significant potential as cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme upregulated in inflammatory processes, and its inhibition is a established strategy for managing inflammation . Research indicates that such derivatives can exhibit potent anti-inflammatory properties by suppressing COX-2 expression and protecting cell membranes from damage, making them promising candidates for further pharmacological investigation . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use. Standard laboratory precautions should be followed, as similar pyrazole derivatives have been classified with GHS07 warning icons and can cause skin and eye irritation .

Properties

IUPAC Name

(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPCMEREXFXTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an ethyl group at the 5-position and a pyridine ring at the 3-position, along with a hydroxymethyl group attached to the nitrogen atom of the pyrazole ring. Its unique structure suggests diverse chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory
  • Anti-cancer
  • Antimicrobial

These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. This compound has shown significant anti-proliferative effects against several cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values for some derivatives were reported below 25 μM, indicating potent activity.

Compound NameCell LineIC50 (μM)
Compound AHepG2< 25
Compound BMCF7< 25

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it may inhibit key inflammatory pathways, which could lead to its use as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity is essential for developing new antibiotics in response to rising antibiotic resistance.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : It may bind to receptors influencing cellular signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound. For instance:

  • Study on Anti-Cancer Activity : A study demonstrated that pyrazole derivatives, including this compound, inhibited the growth of cancer cell lines with IC50 values indicating significant potency .
  • Anti-inflammatory Research : Another investigation revealed that derivatives similar to this compound showed promising anti-inflammatory effects comparable to established drugs like diclofenac .
  • Antimicrobial Evaluation : Research indicated that this compound exhibited activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Substituent Effects

  • Lipophilicity: The ethyl group in the target compound enhances lipophilicity compared to polar analogs like 7a (), which contains amino and hydroxy groups.
  • Hydrogen Bonding : The pyridinyl nitrogen and hydroxymethyl group may improve solubility and binding affinity relative to phenyl-substituted analogs ().
  • Melting Points: The thiazole derivative () melts at 108–110°C, suggesting stronger intermolecular forces than non-polar analogs.

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents (Position) Synthesis Method Yield Melting Point (°C) Key Features
(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Ethyl (5), Pyridin-4-yl (3) Not specified - - Pyridinyl H-bond donor
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazol-2-amine (N-linked) Reflux in acetonitrile 53.08% 108–110 High crystallinity
7a () 2,4-Diamino-3-cyanothiophene-5-yl Dioxane, triethylamine - - Electron-withdrawing groups
(1-Phenyl-1H-pyrazol-4-yl)methanol Phenyl (1), - (4) - - - Aromatic coordination

Preparation Methods

Cyclization to Form Pyrazole Ring

One common approach starts with the reaction of diethyl malonate derivatives with hydrazine under reflux to form 5-substituted pyrazole-3-carboxylates. This method is well-documented for preparing 5-alkyl pyrazoles, including ethyl-substituted analogs.

  • Reagents: Diethyl malonate, hydrazine hydrate.
  • Conditions: Reflux in suitable solvent (e.g., ethanol).
  • Outcome: Formation of 5-ethyl-1H-pyrazole-3-carboxylate intermediate.

Conversion to Methanol Substituent on Pyrazole Nitrogen

The methanol substituent on the pyrazole nitrogen is typically introduced via reduction of ester intermediates to alcohols. Lithium aluminum hydride (LiAlH4) is a common reducing agent used to convert esters to primary alcohols.

  • Reagents: LiAlH4.
  • Conditions: Anhydrous conditions, low temperature.
  • Outcome: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

Representative Synthetic Route with Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
1 Cyclization to pyrazole Diethyl malonate + hydrazine, reflux ~80-100 °C 75-85 Formation of 5-ethyl-1H-pyrazole-3-carboxylate intermediate
2 Halogenation NCS in organic solvent ~25 °C 80-90 Selective chlorination at pyrazole 3-position
3 Nucleophilic substitution Pyridin-4-yl nucleophile Room temperature 70-80 Substitution of halogen by pyridin-4-yl group
4 Reduction of ester to alcohol LiAlH4 in anhydrous solvent 0-25 °C 85-90 Conversion to methanol substituent on pyrazole nitrogen

Notes on Reaction Optimization and Purification

  • Alkali metal alkoxides such as sodium ethoxide in ethanol are preferred bases for cyclization reactions due to their efficiency and mildness.

  • Organic solvents such as ethanol, methanol, or mixtures thereof are commonly used to maintain solubility and reaction homogeneity.

  • Purification typically involves aqueous workup, organic extraction, and crystallization or chromatography to isolate the pure product.

  • Temperature control is critical during halogenation and reduction steps to avoid side reactions and decomposition.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Parameters
Diethyl malonate Pyrazole ring precursor Reflux in ethanol
Hydrazine hydrate Cyclization agent Reflux, 80-100 °C
N-Chlorosuccinimide (NCS) Halogenation Room temperature (~25 °C)
Pyridin-4-yl nucleophile Substitution at pyrazole 3-position Room temperature
Lithium aluminum hydride (LiAlH4) Reduction of ester to alcohol 0-25 °C, anhydrous conditions
Sodium ethoxide in ethanol Base for cyclization 25-80 °C

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, analogous compounds (e.g., 5-methyl-1-phenylpyrazole derivatives) are synthesized via condensation of substituted pyrazolones with aldehydes or ketones under reflux in ethanol, followed by functionalization with methanol groups . Optimization includes controlling temperature, solvent polarity, and catalyst use (e.g., KOH in ethanol) to enhance yield and purity .
  • Key Techniques : Reaction progress is monitored via TLC, and intermediates are purified using recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Characterization relies on NMR (¹H/¹³C) to verify substituent positions, FT-IR for functional group analysis (e.g., O–H stretch at ~3200 cm⁻¹ for methanol), and mass spectrometry for molecular weight confirmation . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the critical physicochemical properties influencing this compound’s reactivity in biological systems?

  • Methodology : LogP values (calculated via HPLC) predict lipophilicity, while pKa determinations (potentiometric titration) assess ionization states. The pyridinyl group enhances solubility in polar solvents, whereas the ethyl group may increase membrane permeability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?

  • Methodology : Cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) clarifies connectivity in ambiguous cases. For example, pyrazole ring protons exhibit distinct coupling patterns (J = 2–3 Hz) in ¹H NMR, while deuterium exchange experiments confirm labile O–H groups . Computational modeling (DFT) may reconcile unexpected IR vibrations or chemical shifts .

Q. What strategies are effective in optimizing regioselectivity during pyrazole functionalization (e.g., avoiding byproducts at N1 vs. C3 positions)?

  • Methodology : Steric and electronic factors dominate regioselectivity. Bulky substituents (e.g., phenyl at N1) direct electrophilic attacks to C5. Solvent effects (e.g., DMF vs. ethanol) and catalysts (e.g., Lewis acids) further modulate reactivity. Kinetic studies (in situ IR monitoring) identify optimal reaction windows .

Q. How do structural modifications (e.g., ethyl vs. methyl or pyridinyl vs. phenyl) impact biological activity in related pyrazole derivatives?

  • Methodology : Comparative SAR studies reveal that ethyl groups enhance metabolic stability over methyl analogs, while pyridinyl substituents improve target binding (e.g., kinase inhibition) via π-stacking interactions. In vitro assays (e.g., enzyme inhibition IC₅₀) quantify these effects .

Q. What experimental designs address batch-to-batch variability in biological activity assays for this compound?

  • Methodology : Rigorous quality control (HPLC purity >95%) and standardized assay conditions (e.g., fixed DMSO concentration, cell passage number) minimize variability. Replicate testing (n ≥ 3) and positive controls (e.g., reference inhibitors) ensure reproducibility .

Methodological Notes

  • Spectral Discrepancies : Always compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
  • Synthesis Scalability : Pilot-scale reactions (e.g., under microwave irradiation) reduce reaction times and improve yields for gram-scale production .
  • Biological Assays : Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

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